Docosahexaenoyl Serotonin

Immunology Inflammation IL-17/Th17 Pathway

Docosahexaenoyl serotonin (DHA-5-HT, CAS 283601-58-1) is an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and serotonin (5-HT), endogenously formed in human intestinal tissue. It belongs to the class of N-acyl serotonins—fatty acid amides wherein a long-chain fatty acid is covalently linked to serotonin.

Molecular Formula C32H42N2O2
Molecular Weight 486.7 g/mol
Cat. No. B560397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosahexaenoyl Serotonin
SynonymsN-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenamide
Molecular FormulaC32H42N2O2
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
InChIKeyPRXMZJYZMPHWIP-KUBAVDMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Docosahexaenoyl Serotonin (DHA-5-HT) for Research Procurement: An Endogenous Omega-3 Serotonin Conjugate with Distinct Anti-Inflammatory Profile


Docosahexaenoyl serotonin (DHA-5-HT, CAS 283601-58-1) is an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and serotonin (5-HT), endogenously formed in human intestinal tissue [1]. It belongs to the class of N-acyl serotonins—fatty acid amides wherein a long-chain fatty acid is covalently linked to serotonin [1]. As a hybrid molecule patterned after arachidonoyl serotonin (AA-5-HT), DHA-5-HT has been identified as an inhibitor of interleukin-17 (IL-17) and exhibits anti-inflammatory activity by attenuating the IL-23–IL-17 signaling cascade in macrophages at nanomolar concentrations [2].

Docosahexaenoyl Serotonin vs. Arachidonoyl Serotonin: Why Fatty Acid Identity Dictates Functional Selectivity and Experimental Outcomes


N-Acyl serotonins are not functionally interchangeable; the identity of the fatty acid moiety fundamentally determines the compound‘s biological profile [1]. While arachidonoyl serotonin (AA-5-HT) is a well-characterized dual FAAH/TRPV1 antagonist with established analgesic properties, its DHA counterpart (DHA-5-HT) exhibits a distinct functional signature. Critically, multiple authoritative sources—including Cayman Chemical and Bertin Bioreagent—explicitly state that the effects of replacing the arachidonoyl portion with docosahexaenoyl have not been studied in the context of FAAH/TRPV1 activity [2]. Consequently, researchers cannot assume that DHA-5-HT will recapitulate the dual FAAH/TRPV1 antagonism documented for AA-5-HT. Procurement decisions must be guided by the specific evidence base available for DHA-5-HT—which centers on IL-23/IL-17 pathway modulation rather than endocannabinoid enzyme inhibition—or must acknowledge the significant data gap regarding its FAAH/TRPV1 pharmacology.

Quantitative Evidence Guide for Docosahexaenoyl Serotonin (DHA-5-HT): Comparator-Based Differentiation Data for Procurement Decisions


IL-17 Inhibition: DHA-5-HT Ranked Most Potent Among N-Acyl Serotonins in Human Primary Cells

In a systematic head-to-head comparison of 12 structurally distinct N-acyl serotonins in human peripheral blood mononuclear cells (PBMCs), DHA-5-HT (docosahexaenoyl serotonin) exhibited the highest potency for inhibiting IL-17A release among all tested congeners [1]. The study evaluated saturated, monounsaturated, and polyunsaturated fatty acid conjugates, establishing that the DHA-containing conjugate consistently outperformed its analogs—including arachidonoyl serotonin (AA-5-HT), palmitoyl serotonin, and EPA-serotonin—in suppressing IL-17A production from activated human primary immune cells [1]. This finding positions DHA-5-HT as the most effective N-acyl serotonin for IL-17-targeted research applications.

Immunology Inflammation IL-17/Th17 Pathway

Nanomolar Potency of DHA-5-HT vs. Parent Compounds DHA and Serotonin in Macrophage Anti-Inflammatory Assays

DHA-5-HT demonstrates functional activity at concentrations where its individual parent compounds—free DHA and free serotonin—exhibit no measurable effect [1]. In LPS-stimulated RAW264.7 macrophages, DHA-5-HT at 100–500 nM significantly suppressed PGE2, IL-6, IL-1β, and IL-23 levels, whereas neither DHA nor serotonin alone produced any attenuation of these inflammatory mediators at equivalent or higher concentrations [1]. This covalent conjugation creates a bioactive entity with a pharmacological profile absent in the unconjugated constituents.

Inflammation Macrophage Biology Cytokine Signaling

TRPV1 Antagonism: DHA-5-HT Activity vs. Known Data Gap for FAAH Inhibition

DHA-5-HT has been characterized as a potent TRPV1 antagonist [1]. However, a critical evidence gap exists regarding its activity at FAAH: authoritative vendor technical documentation from Cayman Chemical and its distributors explicitly states that “the effects of replacing the arachidonoyl portion with docosahexaenoyl have not been studied” in the context of FAAH/TRPV1 dual antagonism [2]. In contrast, its structural analog AA-5-HT (arachidonoyl serotonin) is a well-characterized dual FAAH/TRPV1 antagonist with IC50 values of 0.27 μM for TRPV1 antagonism and 1–12 μM for FAAH inhibition [1][3][4]. The absence of FAAH activity data for DHA-5-HT represents a significant differentiator—researchers requiring dual FAAH/TRPV1 antagonism should select AA-5-HT, whereas those seeking a selective TRPV1 antagonist (or those investigating FAAH-independent mechanisms) may find DHA-5-HT more suitable, acknowledging the untested nature of its FAAH activity.

Pain Research TRP Channels Endocannabinoid System

Lipophilicity (LogP) and Structural Determinants of Biological Activity in N-Acyl Serotonins

Structure-activity relationship (SAR) analysis across a panel of N-acyl serotonins revealed a strong positive correlation between lipophilicity (LogP) of the fatty acid moiety and the magnitude of CCL-20 release inhibition in human PBMCs [1]. DHA-5-HT, bearing the highly unsaturated 22-carbon docosahexaenoyl chain, possesses a high calculated LogP value (6.94) [2]—substantially exceeding that of shorter or more saturated N-acyl serotonin analogs. This physicochemical property correlates with its superior potency in suppressing IL-17A and CCL-20 relative to less lipophilic congeners [1].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Docosahexaenoyl Serotonin (DHA-5-HT): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


IL-23/IL-17 Pathway Research in Inflammatory Disease Models

For investigators studying the IL-23/IL-17 signaling axis—particularly in the context of inflammatory bowel disease (IBD), psoriasis, rheumatoid arthritis, or multiple sclerosis—DHA-5-HT is the preferred N-acyl serotonin research tool. The compound has been directly shown to attenuate the IL-23–IL-17 cascade in LPS-stimulated RAW264.7 macrophages at 100–500 nM [1], with transcriptome analysis revealing negative overlap with IBD-associated gene sets and positive overlap with Nrf2 pathway gene sets [1]. Furthermore, DHA-5-HT was ranked as the most potent IL-17A inhibitor among 12 N-acyl serotonins in human PBMCs [2].

TRPV1 Antagonist Research Excluding FAAH-Dependent Mechanisms

Researchers requiring a TRPV1 antagonist but seeking to avoid confounding FAAH inhibitory activity should consider DHA-5-HT. While DHA-5-HT is characterized as a potent TRPV1 antagonist [1], authoritative technical documentation explicitly states that its activity at FAAH has not been studied [2]. This contrasts with AA-5-HT, which exhibits dual FAAH/TRPV1 activity (TRPV1 IC50 = 0.27 μM; FAAH IC50 = 1–12 μM) . For experiments where FAAH inhibition would confound interpretation (e.g., studies of endocannabinoid tone), DHA-5-HT may provide a cleaner TRPV1-focused pharmacological profile, though users must acknowledge the untested nature of its FAAH activity.

Endogenous Omega-3 Bioactive Lipid Research and Gut-Immune Axis Studies

DHA-5-HT has been identified endogenously in human intestinal tissue, with levels markedly influenced by dietary n-3 PUFA intake [1]. This endogenous origin distinguishes it from purely synthetic analogs and positions DHA-5-HT as a relevant analytical standard and experimental compound for studies investigating the gut-immune axis, nutritional immunology, and the role of omega-3-derived bioactive lipids in gastrointestinal homeostasis. LC-MS/MS is the method of choice for sensitive and specific quantification of DHA-5-HT from biological matrices [2]. The compound’s identification in human tissue, combined with its nM-range anti-inflammatory activity in macrophages, supports its investigation as a potential endogenous modulator of intestinal inflammation [1].

Parent Compound Efficacy Comparison Studies in Inflammation Models

For studies designed to evaluate the functional significance of fatty acid-serotonin conjugation, DHA-5-HT offers a clear experimental advantage: it is active at concentrations (100–500 nM) where neither DHA nor serotonin alone produce any measurable anti-inflammatory effect [1]. This property makes DHA-5-HT an ideal tool for investigating whether the conjugate exerts unique pharmacology not achievable through co-administration or dietary supplementation with its unconjugated constituents. Researchers can use DHA-5-HT to probe whether the conjugate functions as a distinct signaling entity in its own right.

Technical Documentation Hub

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24 linked technical documents
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